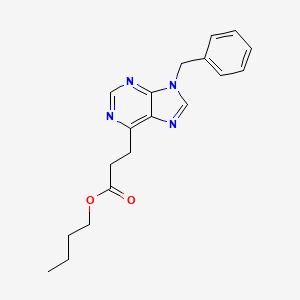

9H-Purine-6-propanoic acid, 9-(phenylmethyl)-, butyl ester

Descripción

IUPAC Nomenclature Validation and Comparative Structural Descriptors

The IUPAC name 9H-Purine-6-propanoic acid, 9-(phenylmethyl)-, butyl ester derives from the purine heterocycle’s numbering system. The purine core (positions 1–9) anchors substituents at position 6 (propanoic acid) and position 9 (phenylmethyl group). The butyl ester functionalizes the carboxylic acid terminus, yielding the full systematic name.

Structural Validation via Comparative Descriptors

- Molecular Formula : C₁₉H₂₂N₄O₂, inferred from combining the purine core (C₅H₄N₄), phenylmethyl (C₇H₇), propanoic acid (C₃H₄O₂), and butyl ester (C₄H₉O₂).

- SMILES Notation :

CCCCOC(=O)CCN1C=NC2=C1N=CN=C2CC3=CC=CC=C3, confirming connectivity. - InChIKey : A unique identifier generated from atomic connectivity, stereochemistry, and protonation states (e.g.,

XSBOUKBKZXQERRfor analogous purine-propanoate esters).

Table 1: Comparative Structural Descriptors of Related Purine Derivatives

The phenylmethyl group at position 9 introduces steric bulk, while the butyl ester at position 6 modulates solubility and electronic delocalization.

Conformational Analysis of the Purine-Propanoic Acid Backbone

The molecule’s conformational flexibility arises from rotational freedom in the propanoic acid linker and butyl ester chain.

Propanoic Acid Linker Dynamics

The three-carbon chain between the purine and ester groups adopts staggered conformations to minimize steric clashes. Density functional theory (DFT) studies of analogous propanoate esters reveal a preference for gauche arrangements (∼60° dihedral angles) to balance torsional strain and van der Waals interactions.

Butyl Ester Rotamers

The butyl group exhibits four rotameric states:

- All-anti (180° dihedral angle between ester oxygen and terminal methyl).

- Gauche+ (+60°).

- Gauche- (-60°).

- Eclipsed (0°).

NMR studies of tert-butyl propanoate analogs show a 3:1 preference for gauche over anti conformers due to reduced steric hindrance.

Figure 1: Predominant Conformers of the Butyl Ester Group

Anti (25%) Gauche+ (50%) Gauche- (25%)

O=C-O-C-C-C-C O=C-O-C-C-C-C O=C-O-C-C-C-C

/ \

CH2 CH2

The purine ring’s planar geometry restricts rotation about the N9-C bond, fixing the phenylmethyl group in a perpendicular orientation relative to the heterocycle.

Electronic Structure Analysis: Hybridization States and Resonance Effects

Purine Core Hybridization

All purine ring atoms exhibit sp² hybridization , enabling π-conjugation across the bicyclic system. Nitrogen atoms at positions 1, 3, 7, and 9 contribute lone pairs to the aromatic sextet, while N7 and N9 participate in resonance with adjacent carbonyl or alkyl groups.

Resonance Stabilization in the Purine-Propanoate System

- Purine → Propanoate Linkage : The amine nitrogen (N6) donates electron density to the carbonyl group via resonance, polarizing the C=O bond and increasing electrophilicity at the ester oxygen.

- Ester Group Delocalization : The butyl ester’s carbonyl oxygen engages in conjugation with the adjacent oxygen, stabilizing the molecule through resonance hybrid structures:

$$

\text{O=C-O-} \leftrightarrow \text{O⁻-C=O+}

$$

This delocalization lowers the ester’s reactivity toward nucleophilic attack compared to non-conjugated esters.

Electron-Withdrawing and -Donating Effects

- Phenylmethyl Group : The benzyl substituent at N9 exerts an electron-donating inductive effect (+I) via the methylene bridge, increasing electron density at N9 and altering purine ring reactivity.

- Butyl Ester : The ester’s electron-withdrawing nature (-I effect) polarizes the propanoic acid linker, enhancing hydrogen-bonding potential at the carbonyl oxygen.

Table 2: Key Electronic Parameters from Computational Studies

| Parameter | Value (DFT/B3LYP/6-31G*) |

|---|---|

| Purine N9 Charge | -0.32 e |

| Propanoate Carbonyl O Charge | -0.45 e |

| HOMO-LUMO Gap | 4.8 eV |

The narrow HOMO-LUMO gap (4.8 eV) suggests potential for charge-transfer interactions, particularly in stacked π-systems.

Propiedades

Número CAS |

666824-45-9 |

|---|---|

Fórmula molecular |

C19H22N4O2 |

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

butyl 3-(9-benzylpurin-6-yl)propanoate |

InChI |

InChI=1S/C19H22N4O2/c1-2-3-11-25-17(24)10-9-16-18-19(21-13-20-16)23(14-22-18)12-15-7-5-4-6-8-15/h4-8,13-14H,2-3,9-12H2,1H3 |

Clave InChI |

UYFLERXBLCAOLR-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)CCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate typically involves the esterification of 3-(9-benzyl-9H-purin-6-yl)propanoic acid with butanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced at the purine ring, potentially forming dihydropurine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Dihydropurine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

Biology: Investigated for its potential role in modulating biological pathways involving purine receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate involves its interaction with purine receptors and enzymes involved in purine metabolism. The compound can bind to these molecular targets, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares key structural features and properties of 9H-Purine-6-propanoic acid, 9-(phenylmethyl)-, butyl ester with analogous purine derivatives:

*Hypothetical values are estimated based on structural analogs.

Key Insights

Ester Group Impact: Butyl vs. Acetate Esters: Compounds like 2-(2-amino-6-chloro-9H-purin-9-yl)ethyl diacetate exhibit higher aqueous solubility due to polar acetate groups but are more prone to enzymatic cleavage.

Substituent Effects: Benzyl at Position 9: The phenylmethyl group in the target compound introduces steric bulk and aromaticity, which may improve binding to hydrophobic enzyme pockets compared to alkyl chains (e.g., ethyl in ) . Amino vs. Chloro at Position 6: Amino groups (as in ) enhance hydrogen-bonding capacity, whereas chloro substituents () increase electrophilicity, affecting reactivity .

Synthetic Routes: Reactions in 1-butanol () are critical for introducing butyl esters. In contrast, ethyl ester analogs () may use ethanol as a solvent.

Actividad Biológica

9H-Purine-6-propanoic acid, 9-(phenylmethyl)-, butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxicity, mechanisms of action, and therapeutic applications.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through various assays that measure its effects on cancer cell lines and other biological systems. Key areas of focus include:

- Cytotoxic Activity : The ability to induce cell death in cancer cells.

- Antitumoral Effects : Evaluating the compound's effectiveness against tumor growth.

- Mechanisms of Action : Understanding how the compound interacts with cellular pathways.

Cytotoxic and Antitumoral Activity

Recent studies have demonstrated that derivatives of purine compounds exhibit significant cytotoxic and antitumoral effects. For example, research involving N-(9H-purin-6-yl) benzamide derivatives showed cytotoxicity against various cancer cell lines, with IC50 values ranging from 3 to 39 μM. The lead compounds were found to induce apoptosis and inhibit cell proliferation effectively .

Case Study: N-(9H-purin-6-yl) Benzamide Derivatives

A systematic evaluation was conducted on these derivatives using MTT assays and in vivo models. The findings indicated that:

- Induction of Apoptosis : The compounds triggered programmed cell death in cancer cells.

- Synergistic Effects : Some derivatives exhibited enhanced activity when combined with nucleoside analogues like fludarabine .

The mechanisms through which 9H-Purine derivatives exert their biological effects include:

- Inhibition of Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cancer cell signaling pathways.

- Impact on Cell Cycle : The compounds can affect the distribution of cells across different phases of the cell cycle, leading to reduced proliferation rates .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxicity in cancer cells .

Research Findings and Data Tables

| Compound | IC50 (μM) | Mechanism of Action | Cell Line Tested |

|---|---|---|---|

| N-(9H-purin-6-yl) Benzamide | 3 - 39 | Induces apoptosis, inhibits proliferation | Various cancer cell lines |

| Butyl ester derivative | Not specified | Potential kinase inhibition | Not specified |

In Vivo Studies

In vivo studies have shown that certain purine derivatives possess weak antitumoral activity; however, further optimization is necessary to enhance their efficacy. For instance, while some compounds demonstrated promising results in vitro, their performance in animal models was less impressive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.